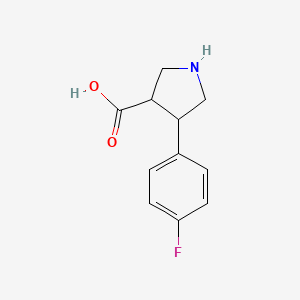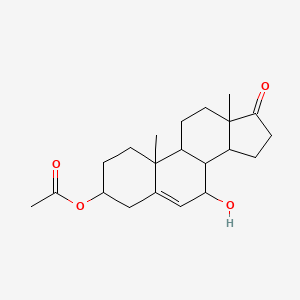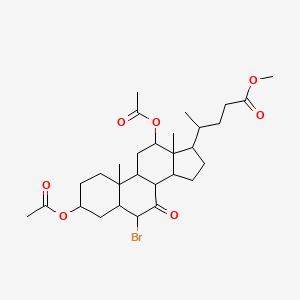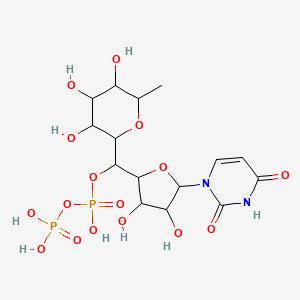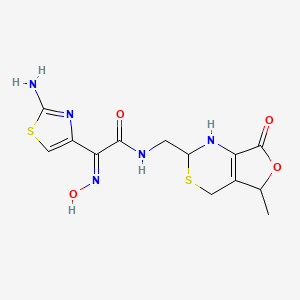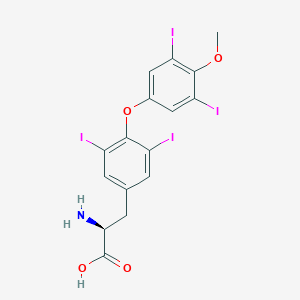
2,5-Dichlorobiphenyl-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichlorobiphenyl-d5 is a deuterated form of 2,5-dichlorobiphenyl, a polychlorinated biphenyl (PCB) compound. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they are now recognized as environmental pollutants due to their persistence and toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorobiphenyl-d5 involves the introduction of deuterium atoms into the biphenyl structure. One common method is the deuteration of 2,5-dichlorobiphenyl using deuterated reagents. This can be achieved through a catalytic exchange reaction where hydrogen atoms are replaced by deuterium atoms in the presence of a deuterium source and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient exchange of hydrogen atoms with deuterium. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the yield and purity of the deuterated product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichlorobiphenyl-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, resulting in the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Less chlorinated biphenyls.
Substitution: Functionalized biphenyl derivatives with hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
2,5-Dichlorobiphenyl-d5 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of PCBs in environmental samples.
Biology: It is used in studies investigating the biodegradation of PCBs by microorganisms.
Medicine: It is used in toxicological studies to understand the effects of PCBs on human health.
Industry: It is used in the development of materials with specific electrical and thermal properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichlorobiphenyl: Another PCB congener with three chlorine atoms.
2,5-Dichlorobiphenyl: The non-deuterated form of 2,5-Dichlorobiphenyl-d5.
2,3,4,5-Tetrachlorobiphenyl: A PCB congener with four chlorine atoms.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it useful as an internal standard in mass spectrometry and other analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and identification of the compound in complex mixtures .
Eigenschaften
Molekularformel |
C12H10Cl2 |
|---|---|
Molekulargewicht |
225.11 g/mol |
IUPAC-Name |
3,6-dichloro-1-phenylcyclohexa-1,4-diene |
InChI |
InChI=1S/C12H10Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,10,12H |
InChI-Schlüssel |
KQVWSTQXDLZRRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(C=CC2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


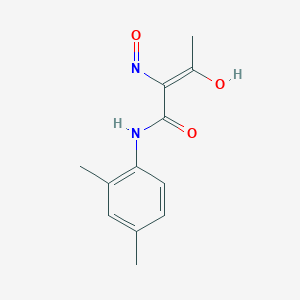

![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
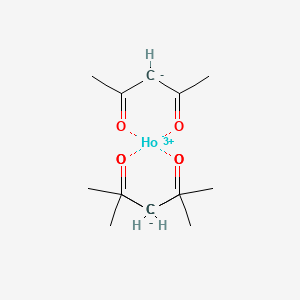
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)

